molecular formula C12H9Cl2NO3 B12626877 5,8-Dichloro-4-ethoxyquinoline-2-carboxylic acid CAS No. 921761-12-8

5,8-Dichloro-4-ethoxyquinoline-2-carboxylic acid

Cat. No.: B12626877
CAS No.: 921761-12-8
M. Wt: 286.11 g/mol
InChI Key: FXMOYWMHWJPLDB-UHFFFAOYSA-N
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Description

5,8-Dichloro-4-ethoxyquinoline-2-carboxylic acid is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dichloro-4-ethoxyquinoline-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Chlorination: The quinoline derivative undergoes chlorination to introduce chlorine atoms at the 5 and 8 positions.

    Ethoxylation: The chlorinated quinoline is then subjected to ethoxylation to introduce the ethoxy group at the 4 position.

    Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid group at the 2 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for controlled reactions and precise temperature management.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloro-4-ethoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into different quinoline derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

5,8-Dichloro-4-ethoxyquinoline-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,8-Dichloro-4-ethoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-4-hydroxyquinoline-2-carboxylic acid: Similar structure but with a hydroxyl group instead of an ethoxy group.

    5,8-Dichloroquinoline-2-carboxylic acid: Lacks the ethoxy group at the 4 position.

    4-Ethoxyquinoline-2-carboxylic acid: Lacks the chlorine atoms at the 5 and 8 positions.

Uniqueness

5,8-Dichloro-4-ethoxyquinoline-2-carboxylic acid is unique due to the presence of both chlorine atoms and the ethoxy group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

921761-12-8

Molecular Formula

C12H9Cl2NO3

Molecular Weight

286.11 g/mol

IUPAC Name

5,8-dichloro-4-ethoxyquinoline-2-carboxylic acid

InChI

InChI=1S/C12H9Cl2NO3/c1-2-18-9-5-8(12(16)17)15-11-7(14)4-3-6(13)10(9)11/h3-5H,2H2,1H3,(H,16,17)

InChI Key

FXMOYWMHWJPLDB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC2=C(C=CC(=C12)Cl)Cl)C(=O)O

Origin of Product

United States

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